5-Chloro-3-cyclobutyl-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-cyclobutyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing one sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties. The presence of a chlorine atom and a cyclobutyl group in its structure makes it a unique and valuable compound in various scientific fields.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to targetVEGFR-2 and BRAF kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit the activity of vegfr-2 and braf kinases . This inhibition can lead to a decrease in cell proliferation and survival, which is beneficial in the treatment of cancer .
Biochemical Pathways
The inhibition of vegfr-2 and braf kinases can affect multiple downstream pathways involved in cell proliferation and survival .
Result of Action
The inhibition of vegfr-2 and braf kinases can lead to a decrease in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole typically involves the reaction of cyclobutylamine with thiocarbonyl compounds under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and hydrazines are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction.
Major Products Formed: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5-Chloro-3-cyclobutyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole exhibits unique properties due to the presence of the cyclobutyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its biological activity and stability. The chlorine atom also contributes to its reactivity, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
5-chloro-3-cyclobutyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQSFPKPONEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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